2-Amino-6-ethoxybenzoic acid
Description
2-Amino-6-ethoxybenzoic acid is a benzoic acid derivative featuring an amino group at position 2 and an ethoxy group (-OCH₂CH₃) at position 5. These derivatives are pivotal in medicinal chemistry and materials science due to their functional groups, which influence electronic properties, solubility, and reactivity. The ethoxy group, being bulkier and more lipophilic than methoxy or hydroxy substituents, may enhance membrane permeability in drug candidates, though this requires further study .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-6-ethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
GPTMFTAOXBHXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 6-ethoxybenzoic acid followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of 2-amino-6-ethoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2-Amino-6-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-6-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Amino-Substituted Benzoic Acids
¹Specific data for 2-amino-6-ethoxybenzoic acid is scarce; properties inferred from analogs.
Electronic and Steric Effects :
- Ethoxy vs.
- Chloro Substituent : The electron-withdrawing -Cl group reduces electron density on the aromatic ring, enhancing acidity (lower pKa) compared to ethoxy or methyl groups .
- Methyl Group: The electron-donating -CH₃ group may improve solubility in non-polar solvents but reduce reactivity in electrophilic substitution reactions .
Comparison with Heterocyclic Analogs
Benzothiazole derivatives, such as ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6), exhibit distinct properties due to their fused thiazole ring:
Table 2: Benzoic Acid vs. Benzothiazole Derivatives
²Based on comparison with 2-aminobenzoic acid (pKa ~2.3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
